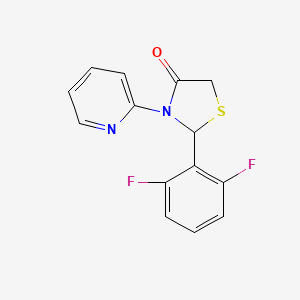
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Similar structure but lacks the difluorophenyl group.
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-pyridinyl)-: Contains a chlorophenyl group instead of a difluorophenyl group.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-: Contains a dichlorophenyl group instead of a difluorophenyl group.
Uniqueness
The presence of the 2,6-difluorophenyl group in 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved metabolic stability compared to similar compounds.
Propriétés
Numéro CAS |
364633-70-5 |
|---|---|
Formule moléculaire |
C14H10F2N2OS |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10F2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
Clé InChI |
ZQMTYFIIJNRHBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



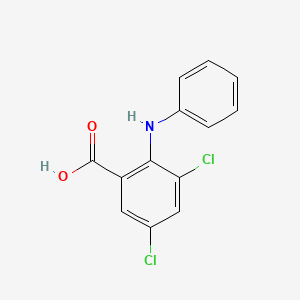
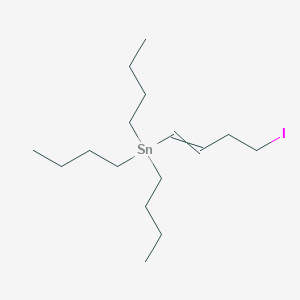
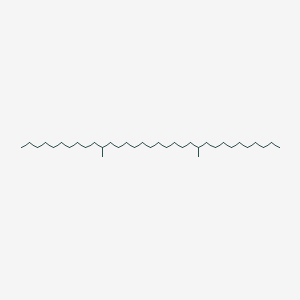
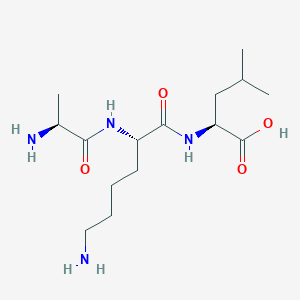
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
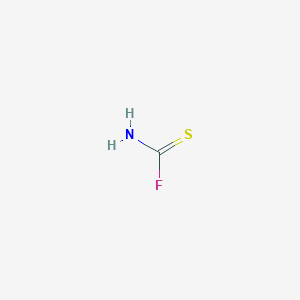
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
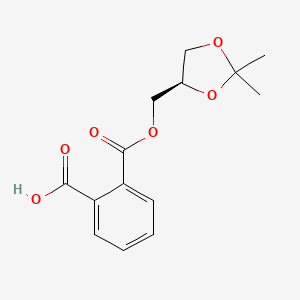

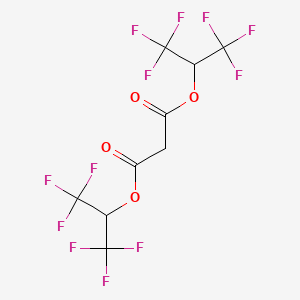

![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)

